molecular formula C11H24N2O B1454233 Diethyl[2-(piperidin-4-yloxy)ethyl]amine CAS No. 1000819-35-1

Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Cat. No. B1454233
CAS RN: 1000819-35-1
M. Wt: 200.32 g/mol
InChI Key: OBHXQFOWPLVAAY-UHFFFAOYSA-N
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Description

Diethyl[2-(piperidin-4-yloxy)ethyl]amine is a chemical compound with the molecular formula C11H24N2O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 200.32 . The InChI code for this compound is 1S/C11H24N2O/c1-3-13(4-2)9-10-14-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diethyl[2-(piperidin-4-yloxy)ethyl]amine and related compounds have been synthesized for various applications. For instance, a series of (4′-tosyl) piperidin-4-yl containing α-aminophosphonates were synthesized, which showed insecticidal activities against Plutella xylostella (Jiang et al., 2013). Similarly, the synthesis of tertiary amines like 5-ethyl and 5-isobutyl-2-piperidinomethylthiophenes indicates the chemical versatility of these compounds (Ibragimova, 1962).

Applications in CO2 Capture

  • Compounds related to this compound have been studied for their potential in CO2 capture. A study on amino alcohols, including 4-(piperidino)-2-butanol, indicated that these compounds have a higher CO2 absorption capacity than conventional amines, which is crucial for effective CO2 capture from flue gas streams (Maneeintr et al., 2009).

Anticancer Research

  • Piperidine derivatives have been explored for their potential as anticancer agents. For example, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, showing promising results against certain cancer cell lines (Rehman et al., 2018).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been utilized in the synthesis of GPIIb/IIIa integrin antagonists, which are important for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Diethyl[2-(piperidin-4-yloxy)ethyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the production and utilization of metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, this compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . This compound may be transported across cell membranes by active or passive transport mechanisms, and its distribution can be affected by factors such as cellular uptake and efflux rates.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

properties

IUPAC Name

N,N-diethyl-2-piperidin-4-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-13(4-2)9-10-14-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHXQFOWPLVAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000819-35-1
Record name diethyl[2-(piperidin-4-yloxy)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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